

# Solving communication errors between Optec devices and control software.

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## *Compound of Interest*

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## Optec Device Communication Troubleshooting Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to resolve communication errors between **Optec** devices and their control software. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

## Frequently Asked Questions (FAQs)

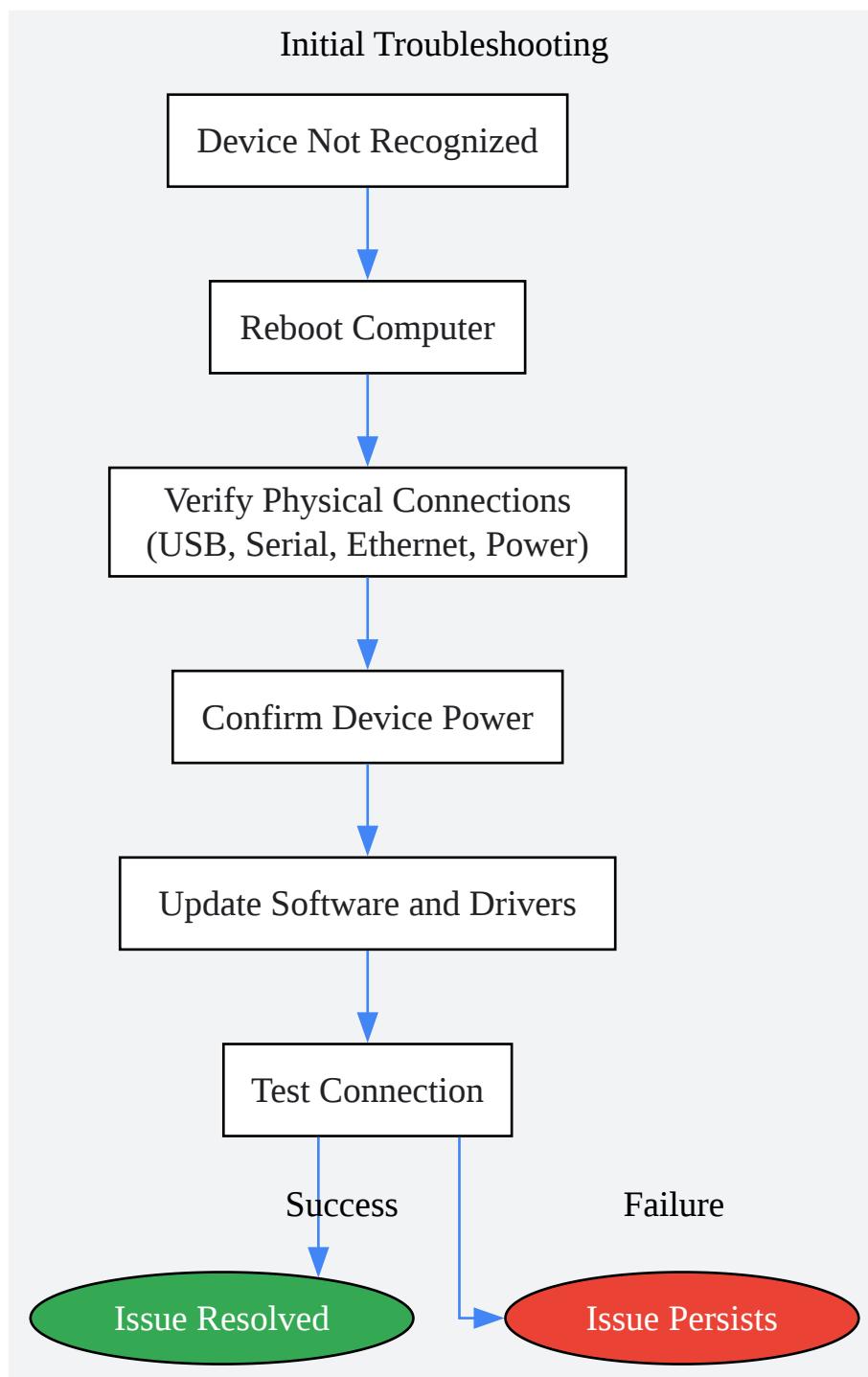
### Q1: My Optec device is not being recognized by the control software. What are the initial steps I should take?

A1: When your **Optec** device fails to connect to the control software, a systematic check of the fundamental components is the best approach. Follow these initial troubleshooting steps:

- Reboot Your Computer: The first and simplest step is often to reboot your computer, especially after a new software or driver installation. This ensures that all system changes are correctly applied.[\[1\]](#)
- Verify Physical Connections: Ensure all cables are securely connected. Check the integrity of USB, serial, or Ethernet cables and the power connections to the device.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Check Power Supply: Confirm that the device is receiving power. For hubs like the FocusLynx, ensure the 12VDC power adapter is plugged into both a wall outlet and the hub, and that the hub is switched on.[4]
- Update Software: Check the **Optec** website for the latest versions of the control software and drivers. Outdated software can often lead to connectivity issues.[2][3]

A logical workflow for these initial checks can be visualized as follows:



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Initial troubleshooting workflow for device recognition issues.

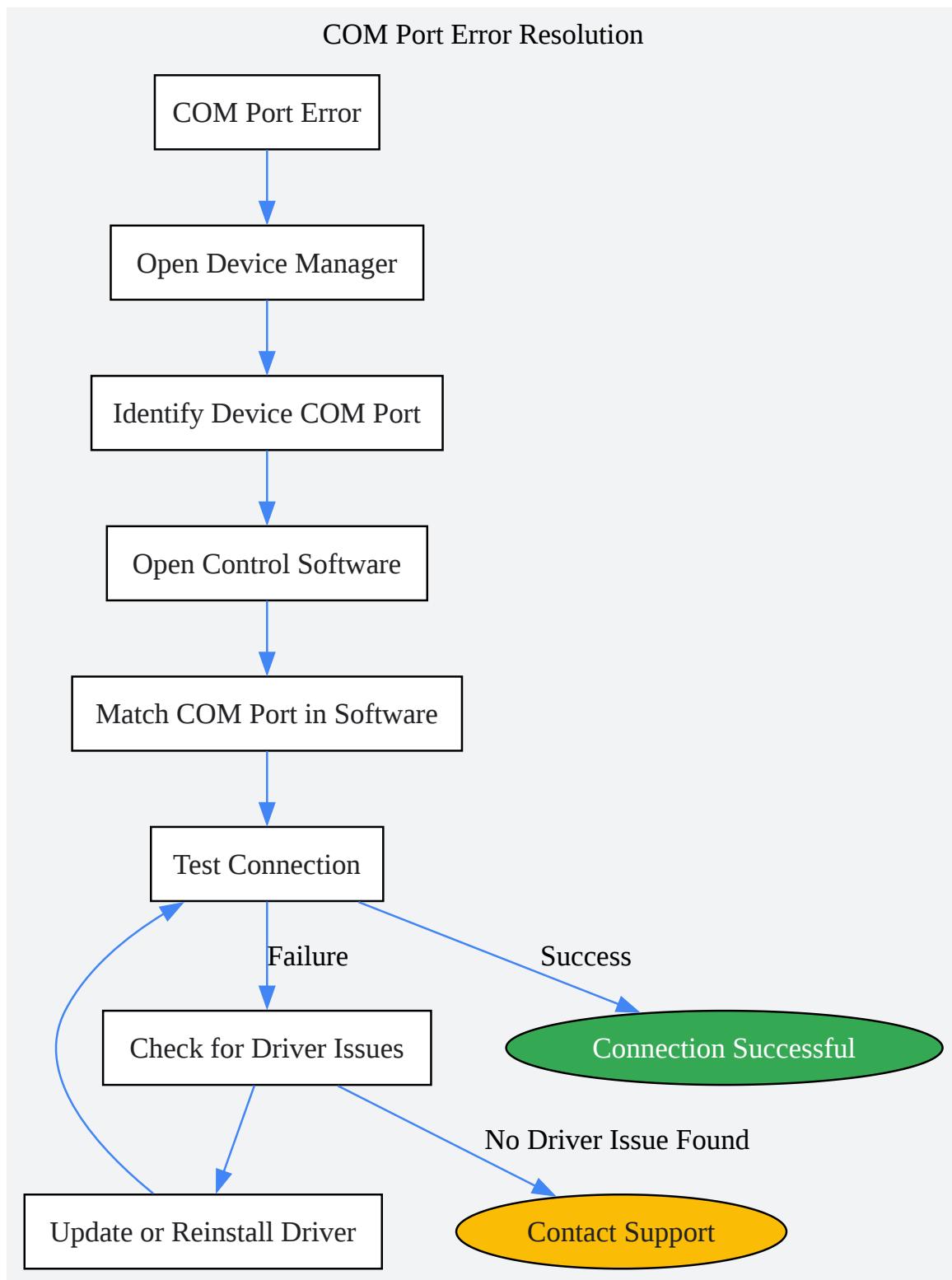
## Q2: I'm receiving a "COM Port" or "Connection Error". How do I resolve this?

A2: COM port errors are common when using serial or USB-to-Serial connections. This issue typically arises from a mismatch between the COM port assigned by the operating system and the one selected in the control software.

Troubleshooting Steps:

- Identify the Correct COM Port:
  - Open the Device Manager on your Windows computer. You can do this by right-clicking the Start button and selecting "Device Manager".
  - Expand the "Ports (COM & LPT)" section.
  - Look for the entry corresponding to your **Optec** device or USB-to-Serial adapter (e.g., FTDI). Note the COM port number (e.g., COM3).[\[5\]](#)
- Configure the Control Software:
  - Open your **Optec** control software (e.g., FocusLynx Commander, TCF-S Commander).
  - Navigate to the setup or connection settings menu.
  - Ensure that the COM port selected in the software matches the one you identified in the Device Manager.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Check for Driver Issues:
  - In the Device Manager, if you see a yellow exclamation mark next to the device, it indicates a driver problem.
  - Right-click the device and select "Update driver". You may need to download the latest drivers from the **Optec** or FTDI website.[\[5\]](#)
  - For some USB-to-Serial converters, you may need to ensure the "Load VCP" (Virtual COM Port) option is enabled in the advanced properties of the driver.[\[5\]](#)

The logical relationship for resolving COM port errors is illustrated below:



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Logical workflow for troubleshooting COM port connection errors.

## Q3: My Ethernet-connected Optec device is not communicating with the software. What should I check?

A3: For devices connected via Ethernet, troubleshooting involves checking network configurations and potential blockages.

Troubleshooting Steps:

- Verify Physical Connection: Ensure the Ethernet cable is securely plugged into both the **Optec** device and your computer or network switch.
- Check IP Address:
  - For devices like the FocusLynx, you can use the "Refresh IPs" button in the FocusLynx Commander setup dialog to discover the device's IP address.[4]
  - Ensure your computer is on the same subnet as the **Optec** device.[3]
- Firewall Settings: Check that your firewall is not blocking the connection. You may need to create an exception for the **Optec** control software.[3]
- For Wireless Connections (Wi-Fi):
  - Ensure your computer has a strong connection to the wireless network.[4]
  - If you have not configured a specific network for the device, you may need to connect to the default network broadcast by the device (e.g., "FocusLynxConfig").[4]

## Quantitative Data Summary: Common Error Codes and Solutions

The following table summarizes common error codes reported by **Optec** devices and their corresponding solutions. This allows for quick identification and resolution of issues during experiments.

Device/Software	Error Code/Message	Description & Common Solution
FocusLynx	ER=1	Unacceptable parameter received. Check the command syntax.
	ER=2	Command too long (exceeds 16 characters). Shorten the command. <a href="#">[7]</a>
	ER=3	Unknown command received. Check for typos in the command. <a href="#">[7]</a>
	ER=4	Cannot execute while the device is moving. Wait for the current operation to complete. <a href="#">[7]</a>
	ER=6	Temperature probe not attached for a temperature compensation command. Check the probe connection. <a href="#">[7]</a>
	ER=7	Communication problem with the Wi-Fi board. Restart the hub. <a href="#">[7]</a>
	ER=8	Necessary Wi-Fi settings are missing before pushing a configuration. Ensure SSID, security mode, and key are set. <a href="#">[7]</a>
	ER=9	Device type is set incorrectly. Correct the device type in the settings to avoid damage. <a href="#">[7]</a>

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TCF-S	ER=1	Temperature probe not connected or working. Check the probe and its connection. <a href="#">[8]</a>
ER=2	New calculated position exceeds limits. This may occur when the device is turned on in AUTO-A or AUTO-B mode. <a href="#">[8]</a>	
Optec Software	"Error connecting to..."	A general connection error. Follow the steps in Q1 and Q2. <a href="#">[6]</a>
"Information format received from SignEnd is incorrect"	Indicates a problem with the data being received from the device. Check connection parameters. <a href="#">[9]</a>	

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## Experimental Protocol: Verifying Serial Port Communication

This protocol outlines a systematic procedure to test and verify the communication link between an **Optec** device and the control computer via a serial or USB-to-Serial connection.

**Objective:** To establish a stable communication link and ensure the control software can send and receive data from the **Optec** device.

**Materials:**

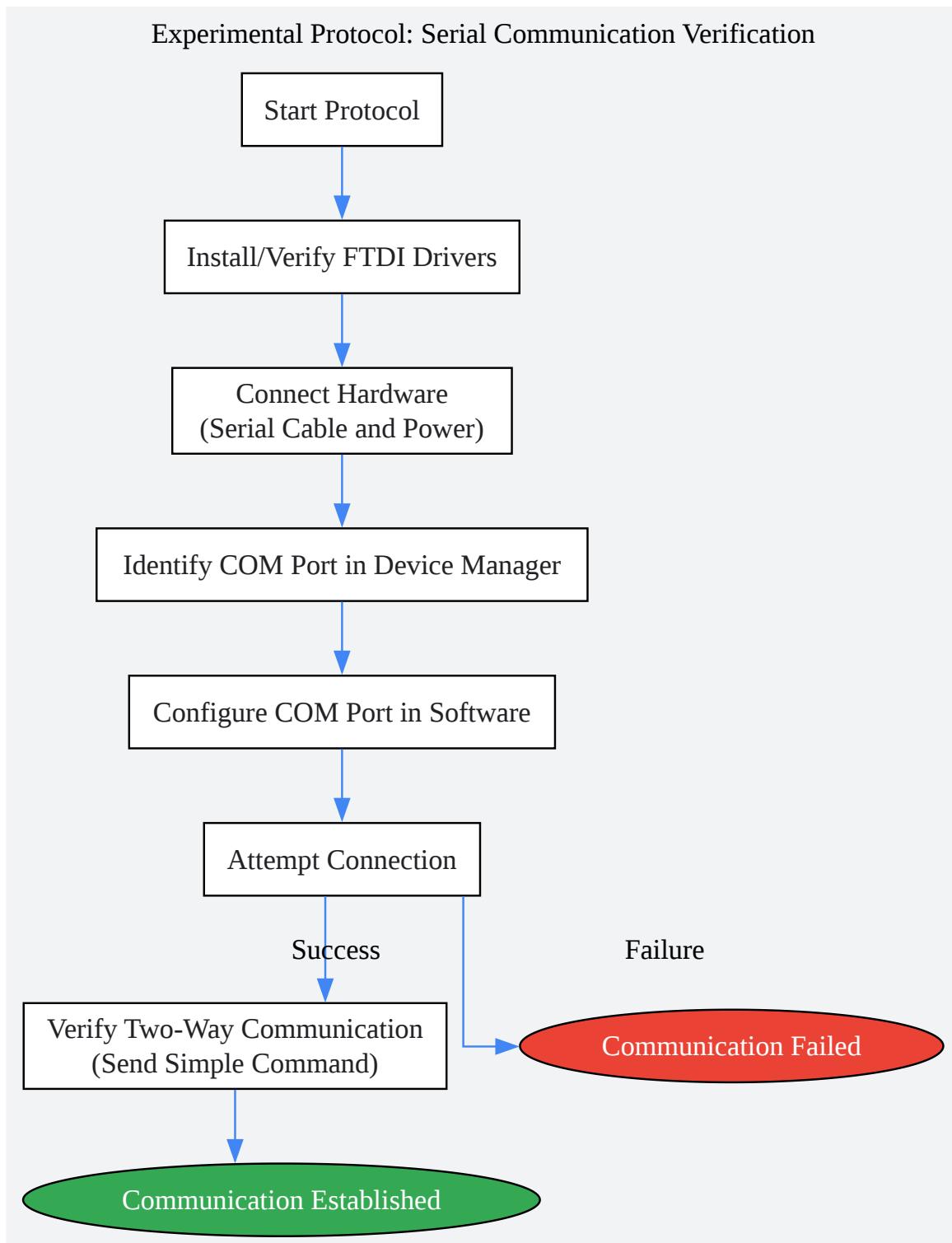
- **Optec** device (e.g., Pyxis, FocusLynx, TCF-S)
- Appropriate power supply for the device
- USB-to-Serial cable or direct serial cable
- Computer with the necessary **Optec** control software and drivers installed

**Procedure:**

- Driver Installation and Verification:
  - Before connecting the device, ensure the latest FTDI drivers for the USB-to-Serial converter are installed. These can be downloaded from the **Optec** or FTDI websites.[\[5\]](#)
  - Remove any old or conflicting FTDI drivers from your system via the "Add/Remove Programs" utility in the Control Panel.[\[5\]](#)
- Hardware Connection:
  - Connect the serial cable to the **Optec** device.
  - Connect the other end of the cable (USB or DB9) to the computer.
  - Connect the power supply to the **Optec** device and turn it on.
- COM Port Identification:
  - Open the Windows Device Manager.
  - Expand the "Ports (COM & LPT)" section to find the assigned COM port for the connected device.
- Software Configuration and Connection Test:
  - Launch the **Optec** control software.
  - Open the connection setup dialog.
  - Select the COM port identified in the previous step from the list of available ports.
  - For some devices like the FocusLynx, ensure the baud rate is set to 115200 if using software other than the FocusLynx Commander.[\[4\]](#)
  - Click the "Connect" button.
- Communication Verification:

- If the connection is successful, the software will typically indicate a connected status and may display information from the device, such as firmware version.[10]
- Attempt to send a simple command, such as requesting the device status or initiating a small movement, to confirm two-way communication.

The experimental workflow for this protocol is as follows:



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Experimental workflow for verifying serial port communication.

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